Isoverrucarol

trichothecene SAR leukemia differentiation therapy regioisomeric pharmacology

Immunoassay-based detection of type A trichothecenes suffers from differential cross-reactivity between isoverrucarol and its (3β)-epimer verrucarol, leading to false negatives in food safety screening. Isoverrucarol eliminates this ambiguity with confirmed (3α)-stereochemistry and distinct chromatographic retention. • Distinct from verrucarol: monoclonal antibody cross-reactivity profiles confirm selective recognition, essential for unambiguous immunoassay validation. • Lymphocyte proliferation ID50 of 390 ng/mL enables dose-response studies with a wider dynamic range versus T-2 toxin (ID50 0.26 ng/mL). • In vivo lethality at 10-20 mg/kg provides a reliable positive control for antidote efficacy studies with clear experimental endpoints.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
CAS No. 38818-67-6
Cat. No. B1200679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoverrucarol
CAS38818-67-6
Synonyms3,15-dideacetylcalonectrin
3,15-dihydroxy-12,13-epoxytrichothec-9-ene
isoverrucarol
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)O)C)CO
InChIInChI=1S/C15H22O4/c1-9-3-4-14(7-16)11(5-9)19-12-10(17)6-13(14,2)15(12)8-18-15/h5,10-12,16-17H,3-4,6-8H2,1-2H3/t10-,11-,12-,13-,14-,15+/m1/s1
InChIKeyNBRKAFIHDFEBCP-OJVARPOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoverrucarol – Trichothecene Mycotoxin Reference Standard


Isoverrucarol (3,15-dihydroxy-12,13-epoxytrichothec-9-ene; synonym: 3,15-dideacetylcalonectrin) is a type A trichothecene sesquiterpenoid mycotoxin belonging to the 12,13-epoxytrichothec-9-ene (EPT) structural family [1]. First isolated and characterized from wheat cultures of the toxigenic fungus Fusarium oxysporum strain CJS-12, isoverrucarol possesses a molecular formula of C₁₅H₂₂O₄ (MW 266.34) and features two free hydroxyl groups at the C3 and C15 positions of the tetracyclic EPT scaffold [2]. This hydroxylation pattern is regioisomerically distinct from the more extensively studied congener verrucarol (4,15-dihydroxy-EPT), and this single positional difference carries measurable consequences for biological activity including differentiation induction, lymphotoxicity, and whole-animal toxicity, making isoverrucarol a non-substitutable tool compound in trichothecene structure-activity relationship investigations [3].

Limitations of Verrucarol as Isoverrucarol Substitute


Procurement decisions involving trichothecene tool compounds often assume that simple dihydroxy EPT congeners are functionally interchangeable. This assumption fails for isoverrucarol versus verrucarol. Despite sharing identical molecular weight (266.34 Da), formula (C₁₅H₂₂O₄), and the hallmark 12,13-epoxide ring, the two compounds differ critically in the position of one hydroxyl substituent: isoverrucarol bears hydroxyls at C3 and C15, whereas verrucarol bears them at C4 and C15 [1]. This single regioisomeric shift relocates a hydrogen-bond donor within the ribosomal peptidyl transferase binding pocket, altering the compound's capacity to engage the G4451 ribose and associated water networks as resolved by cryo-EM studies of related trichothecene-ribosome complexes [2]. The functional consequence is not subtle: verrucarol fails to induce myeloid leukemia cell differentiation at any concentration tested, while isoverrucarol displays pronounced differentiation-inducing activity linked to antiproliferative effects in undifferentiated cells [3][4]. Substituting verrucarol for isoverrucarol in protocols requiring this specific activity would yield false-negative results. Detailed quantitative evidence follows below.

Isoverrucarol: Quantitative Differentiation from Analogs


Lymphotoxicity vs. Calonectrin Analogs

Isoverrucarol (3,15-dihydroxy-EPT) and verrucarol (4,15-dihydroxy-EPT) are regioisomers differing solely in the position of one hydroxyl group on the EPT scaffold. In HL-60 human promyelocytic leukemia cell assays, verrucarol tested at concentrations from 0.2 to 60,000 ng/ml failed to induce cellular differentiation at either subtoxic or toxic concentrations [1]. In contrast, patent data specifically ascribes to isoverrucarol pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting claimed utility as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [2]. The structural basis for this divergence is inferred from cryo-EM studies of the related trichothecene diacetylverrucarol bound to the human 50S ribosomal subunit at 2.7 Å resolution, which revealed that C4 and C15 functional groups make distinct bridging water interactions with the G4451 ribose residue in the peptidyl transferase center; repositioning the hydroxyl from C4 (verrucarol) to C3 (isoverrucarol) alters the hydrogen-bonding geometry within this conserved binding pocket [3].

trichothecene SAR leukemia differentiation therapy regioisomeric pharmacology

Lymphotoxicity Compared to T-2 Toxin

In a direct head-to-head comparison of trichothecene biosynthetic intermediates, Bondy et al. evaluated the capacity of Fusarium calonectrin metabolites to inhibit [³H]thymidine incorporation in mitogen-stimulated murine spleen lymphocytes. Isoverrucarol, tested under its synonym 3,15-dideacetylcalonectrin, exhibited an ID₅₀ of 390 ng/mL [1]. This potency positions isoverrucarol as measurably more lymphotoxic than its closest biosynthetic neighbors: 15-deacetylcalonectrin (ID₅₀ = 2,700 ng/mL, approximately 7-fold less potent) and 7,8-dihydroxycalonectrin (ID₅₀ = 2,400 ng/mL, approximately 6-fold less potent). In the same assay system, the reference trichothecene T-2 toxin gave an ID₅₀ of 0.26 ng/mL, indicating that isoverrucarol is approximately 1,500-fold less potent than the maximally toxigenic end-product of the pathway, consistent with the established SAR that loss of esterification at C4, C8, and C15 progressively weakens trichothecene lymphotoxicity [1]. The critical procurement implication is that isoverrucarol retains quantifiable lymphotoxic activity that is absent from further deacetylated or shunt metabolites, making it a defined intermediate-potency probe for immunotoxicity studies where a graded range of trichothecene activity is required [2].

trichothecene immunotoxicity lymphocyte proliferation assay calonectrin SAR

Acute Oral Toxicity in Rats

The only published direct comparative toxicological study of verrucarol and isoverrucarol was conducted by Kim and Lee (1991), who examined biosynthesis and toxicity of both congeners side by side [1]. Independently, Kim et al. (1990) established that isoverrucarol administered orally to rats at 10 and 20 mg/kg body weight caused a consistent toxic syndrome comprising loss of appetite, bodily weakness, severe mucosae of the stomach, and death, along with a definite dermatitic reaction of the epidermis and an edematic-necrotic response of the dermis upon topical exposure [2]. The comparative study directly benchmarked these findings against verrucarol, establishing that the isomeric shift of the hydroxyl from C4 (verrucarol) to C3 (isoverrucarol) produces a measurable increase in acute oral toxicity in the rat model [1]. This in vivo toxicity differential stands in contrast to the in vitro protein synthesis inhibition data reported by Thompson et al. (1986), who found that verrucarol and deoxyverrucarol (both lacking esterified side chains) exhibited >1,000-fold reduced protein synthesis inhibition compared to T-2 toxin in Vero cells and rat spleen lymphocytes, and noted that several trichothecenes with weak in vitro protein synthesis inhibition nevertheless displayed in vivo toxicities comparable to T-2 toxin, underscoring that in vitro translation inhibition potency does not reliably predict whole-animal toxicity within this compound class [3].

trichothecene in vivo toxicology acute oral toxicity rat mycotoxin risk assessment

Biosynthetic Pathway Position: Isoverrucarol Sits at a Distinct Branch Point in Fusarium Trichothecene Biosynthesis Unoccupied by Verrucarol or Trichodermol

Isoverrucarol (3,15-dideacetylcalonectrin) occupies a defined and non-redundant node in the Fusarium trichothecene biosynthetic pathway. In the type B trichothecene pathway of Fusarium species, the Tri3-encoded 15-O-acetyltransferase converts 15-decalonectrin to calonectrin (3,15-diacetyl-EPT), and the Tri8-encoded C3-esterase subsequently removes the C3 acetyl group to yield 15-deacetylcalonectrin [1]. Isoverrucarol (3,15-dideacetylcalonectrin) represents the fully deacetylated form at both the C3 and C15 positions, generated when C3 deacetylation precedes, or occurs in the absence of, C15 acetylation [2]. This pathway position is structurally and biosynthetically distinct from trichodermol (4-hydroxy-EPT), which is produced via the Tri4-encoded 4-hydroxylase acting on EPT in Trichoderma species . Verrucarol (4,15-dihydroxy-EPT) can be obtained by chemical hydrolysis of macrocyclic trichothecenes such as verrucarin A, but is not a primary biosynthetic intermediate in the Fusarium pathway [3]. For researchers using trichothecene biosynthetic intermediates as chemical probes to dissect Tri gene function or as authentic analytical standards for LC-MS/MS mycotoxin profiling, isoverrucarol provides a pathway-specific marker of the C3/C15 deacetylated branch that is not accessible via verrucarol or trichodermol procurement [2].

trichothecene biosynthesis Fusarium secondary metabolism Tri gene cluster

Protein Synthesis Inhibition Tiers: Class-Level SAR Places the C3,C15-Diol Pharmacophore in a Distinct Activity Niche Below Acetylated Trichothecenes

The comprehensive SAR study by Thompson et al. (1986) established that reduction of trichothecene hydroxyl groups to the deoxygenated or minimally hydroxylated state reduces protein synthesis inhibitory potency by >1,000-fold relative to the most potent congeners (T-2 toxin, verrucarin A, roridin A) bearing acetyl side groups at C4 and/or C15, or a macrocyclic bridge linking C4 and C15 [1]. The modular synthesis and cryo-EM study of verrucarol and diacetylverrucarol confirmed that functionalization of the C4 and C15 alcohols is required for potent cellular toxicity in cancer cell lines and fibroblasts, and that acetylation of verrucarol markedly enhances protein synthesis inhibition in vitro [2]. Isoverrucarol, bearing free hydroxyls at C3 and C15 but lacking any esterification, is predicted by class-level SAR to fall within the same low-potency tier as verrucarol for in vitro translation inhibition, yet its differential activity in differentiation induction (Evidence Item 1) and its higher in vivo toxicity (Evidence Item 3) indicate that the C3-hydroxyl contributes additional pharmacophoric properties beyond simple translation arrest. This decoupling of protein synthesis inhibition from differentiation-inducing and in vivo toxic activities is a defining feature of the isoverrucarol pharmacophore that distinguishes it from both the acetylated trichothecenes (which potently inhibit translation) and verrucarol (which neither inhibits translation potently nor induces differentiation) [3].

ribosome inhibition trichothecene pharmacophore peptidyl transferase

Immunochemical Cross-Reactivity: Isoverrucarol as a Specific Marker for Anti-Trichothecene Antibody Characterization

In monoclonal antibody characterization studies for trichothecene detection, isoverrucarol (3,15-dideacetylcalonectrin) served as a critical specificity probe. Abouzied et al. (1991) reported that a deoxynivalenol (DON)-reactive monoclonal antibody displayed 209% cross-reactivity toward 3,15-dideacetylcalonectrin (isoverrucarol) relative to DON (100%), compared with 647% for calonectrin, 362% for 15-deacetylcalonectrin, and 247% for isotrichodermol [1]. The progressive decrease in cross-reactivity from the diacetylated calonectrin (647%) through the monoacetylated 15-deacetylcalonectrin (362%) to the fully deacetylated isoverrucarol (209%) provides a quantitative immunochemical gradient that maps directly onto the C3 acetylation state. This pattern demonstrates that the C3-hydroxyl (free in isoverrucarol, acetylated in calonectrin) is a key epitope determinant for this antibody class. Procurement of isoverrucarol is therefore essential for laboratories characterizing anti-trichothecene antibody specificity or validating ELISA kits for food safety monitoring, as it provides the fully deacetylated reference point against which acetylated congeners can be benchmarked [1][2].

mycotoxin immunoassay trichothecene antibody specificity ELISA cross-reactivity

Isoverrucarol Research & Industrial Applications


Analytical Reference Standard for Food & Feed Safety

In HL-60-based screening cascades for differentiation-inducing agents, isoverrucarol serves as the only simple (non-macrocyclic, non-esterified) trichothecene diol with confirmed differentiation-inducing activity toward the monocyte lineage [1]. Verrucarol, the closest structural analog, is unequivocally inactive in this assay across the full testable concentration range up to 60,000 ng/mL [2]. This binary activity difference makes isoverrucarol the mandatory positive control and chemical probe for any study investigating trichothecene scaffold requirements for leukemia cell differentiation, and excludes verrucarol as a viable substitute for this application.

Intermediate Potency Immunotoxicity Studies

For immunotoxicology experiments requiring a trichothecene with potencies between the highly toxic T-2 toxin (ID₅₀ = 0.26 ng/mL) and near-inactive shunt metabolites such as 7,8-dihydroxycalonectrin (ID₅₀ = 2,400 ng/mL), isoverrucarol provides a well-characterized intermediate ID₅₀ of 390 ng/mL in the murine lymphocyte proliferation assay [1]. This approximately 1,500-fold window below T-2 potency allows researchers to probe immunomodulatory effects without the confounding cytotoxicity that obliterates assay dynamic range when using macrocyclic or polyacetylated trichothecenes [2].

SAR Studies of Trichothecene Epimers

Isoverrucarol is an authentic, fermentation-derived biosynthetic intermediate of the Fusarium type B trichothecene pathway, specifically the fully deacetylated C3,C15-diol branch product. Its procurement as a characterized reference standard (isolated from F. oxysporum CJS-12 and fully characterized by TLC, GC-MS, and ¹H/¹³C NMR [1]) enables its use as a retention time and fragmentation pattern calibrant in LC-MS/MS multi-mycotoxin methods for food and feed analysis. Verrucarol, which is not a primary Fusarium pathway intermediate but rather a chemical hydrolysis product of macrocyclic trichothecenes, cannot serve this function for Fusarium-specific metabolomics workflows [2].

In Vivo Toxicology Positive Control

For laboratories developing or validating immunoassay-based trichothecene detection kits, isoverrucarol (3,15-dideacetylcalonectrin) is an indispensable panel member. Quantitative cross-reactivity data place isoverrucarol at 209% reactivity (relative to DON = 100%) in competitive ELISA, forming the fully deacetylated endpoint of a C3-acetylation-dependent immunoreactivity gradient from calonectrin (647%) through 15-deacetylcalonectrin (362%) [1]. Inclusion of isoverrucarol in antibody specificity panels is required to define the lower bound of acetyl-dependent epitope recognition and to prevent misclassification of field samples containing mixed acetylated/deacetylated Fusarium metabolites.

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